奎宁 1'-氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

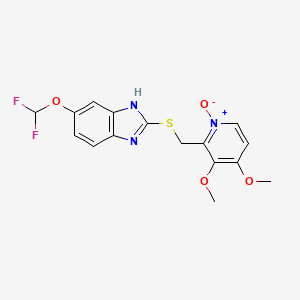

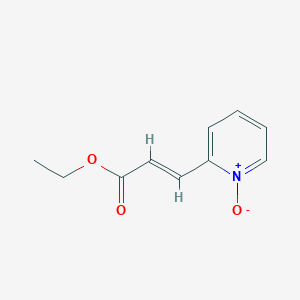

Quinine 1'-Oxide, also known as Quinine 1'-Oxide, is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Quinine 1'-Oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinine 1'-Oxide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

成像电极反应的荧光酸碱指示剂:奎宁用作荧光酸碱指示剂,用于对消耗氢氧离子的电极反应进行成像,提供了有关电极表面的局部反应速率和浓度分布的信息 (Vitt & Engstrom, 1997).

不对称反应中选择性氧化为 N-氧化物基团:奎宁含有两个胺基,可以被选择性氧化为 N-氧化物基团,这一过程在有机催化和 N1-氧化奎宁的合成中很有价值 (Aisyah 等,2016).

用于甲醇氧化催化剂的组合电化学:在组合电化学中,奎宁的 pH 敏感性被用来检测甲醇氧化催化剂的催化活性,提供了对铂基电催化剂性能的见解 (Gruber 等,2003).

对映选择性氧化催化剂:奎宁衍生的脲被认为是一种有效的有机催化剂,用于 1,2-二醇的对映选择性氧化,该过程可用于生成多种 α-羟基酮 (Rong 等,2014).

奎宁硫酸在滋补水中的分析:奎宁的荧光在分析化学中被用于使用拉曼光谱对滋补水中的奎宁硫酸进行半定量分析 (Shadi 等,2004).

金鸡纳生物碱的微生物生物转化:奎宁经过各种微生物的生物转化,提供了一种制备其代谢物(如 1-N-氧化物和 1'-N-氧化物)的方法 (Siebers-Wolff 等,1993).

人体尿液和饮料中的代谢物分析:在食用含奎宁饮料后,奎宁-N-氧化物被认为是尿液成分,为生理液体中药物代谢物的研究提供了信息 (Jovanovic 等,1976).

低碳钢的缓蚀剂:奎宁是酸性溶液中低碳钢的有效缓蚀剂,表现出高缓蚀效率和吸附性能 (Awad, 2006).

作用机制

Target of Action

Quinine 1’-Oxide, like other quinone compounds, is believed to target the enzyme NAD(P)H dehydrogenase quinone 1 (NQO1) . NQO1 is a protective antioxidant agent and a versatile cytoprotective agent that regulates the oxidative stresses of chromatin binding proteins for DNA damage in cancer cells .

Mode of Action

Quinine 1’-Oxide, as a quinone derivative, is thought to cause cell death by the reduction of two electrons by NQO1 . This interaction with its target leads to changes in the cellular environment, particularly in the context of cancer cells .

Biochemical Pathways

It is known that quinones are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . This suggests that Quinine 1’-Oxide may interact with various biochemical pathways involving these groups.

Pharmacokinetics

Quinine, a related compound, is known to have an oral bioavailability of 76–88% in healthy adults . Quinine exposure is higher in patients with malaria than in healthy adults, possibly because malaria may cause impaired hepatic function, which results in decreased quinine total body clearance and volume of distribution .

Result of Action

It is known that quinone compounds, in general, have antioxidant activity and can improve general health conditions . In the context of cancer, quinone derivative compounds like Quinine 1’-Oxide are known to cause cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Quinine 1’-Oxide. For instance, quinones are known to have toxicological effects through their presence as photoproducts from air pollutants . This suggests that environmental factors such as air quality could potentially influence the action of Quinine 1’-Oxide.

属性

| { "Design of the Synthesis Pathway": "The synthesis of Quinine 1'-Oxide can be achieved through the oxidation of Quinine using a suitable oxidizing agent.", "Starting Materials": [ "Quinine", "Oxidizing agent (e.g. hydrogen peroxide, sodium hypochlorite, potassium permanganate)" ], "Reaction": [ "Dissolve Quinine in a suitable solvent (e.g. methanol, ethanol)", "Add the oxidizing agent slowly to the Quinine solution while stirring", "Maintain the reaction mixture at a suitable temperature (e.g. 0-5°C) for a suitable time (e.g. 1-2 hours)", "Quench the reaction by adding a suitable reducing agent (e.g. sodium bisulfite)", "Extract the product using a suitable solvent (e.g. dichloromethane)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the product under reduced pressure to obtain Quinine 1'-Oxide as a white solid" ] } | |

CAS 编号 |

54821-44-2 |

分子式 |

C20H24N2O3 |

分子量 |

340.4 g/mol |

IUPAC 名称 |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol |

InChI |

InChI=1S/C20H24N2O3/c1-3-13-12-21-8-6-14(13)10-19(21)20(23)16-7-9-22(24)18-5-4-15(25-2)11-17(16)18/h3-5,7,9,11,13-14,19-20,23H,1,6,8,10,12H2,2H3/t13-,14-,19-,20+/m0/s1 |

InChI 键 |

GBBIANHNFAPFOH-WZBLMQSHSA-N |

手性 SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O |

SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O |

规范 SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O |

同义词 |

(8α,9R)-6’-Methoxycinchonan-9-ol 1’-Oxide; Quinine 1’-N-Oxide; Quinine N’-Oxide; Quinine ar-N-Oxide; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B1140703.png)

![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)